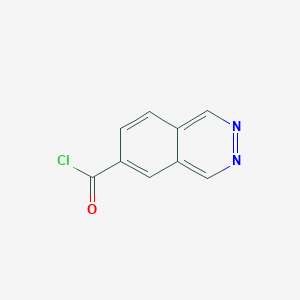

Phthalazine-6-carbonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phthalazine-6-carbonyl chloride is a chemical compound belonging to the class of phthalazines, which are bicyclic nitrogen-containing heterocycles. Phthalazines are known for their significant biological activities and pharmacological properties. The presence of two adjacent nitrogen atoms in the phthalazine ring makes it a unique structure, often utilized in various chemical and pharmaceutical applications .

Preparation Methods

Phthalazine-6-carbonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of phthalic anhydride with hydrazine hydrate to form phthalazine, which is then chlorinated using thionyl chloride to yield this compound . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Phthalazine-6-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: In the presence of water, it can hydrolyze to form phthalazine-6-carboxylic acid.

Common reagents used in these reactions include thionyl chloride for chlorination, hydrazine hydrate for the initial formation of phthalazine, and various nucleophiles for substitution reactions. Major products formed from these reactions include phthalazine derivatives with different functional groups, which can be further utilized in various applications.

Scientific Research Applications

Phthalazine-6-carbonyl chloride has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phthalazine-6-carbonyl chloride and its derivatives often involves interaction with specific molecular targets and pathways. For example, some derivatives act as inhibitors of enzymes such as cyclooxygenase-2 (COX-2) or phosphodiesterases, leading to anti-inflammatory or vasodilatory effects . The exact mechanism can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Phthalazine-6-carbonyl chloride can be compared with other similar compounds such as:

Phthalazine-1,4-dione: Known for its anticonvulsant activity as a non-competitive AMPA receptor antagonist.

Phthalazine-6-carboxylic acid: Formed through hydrolysis of this compound and used in various chemical syntheses.

The uniqueness of this compound lies in its versatile reactivity and the ability to form a wide range of derivatives with significant biological and pharmacological activities.

Biological Activity

Phthalazine-6-carbonyl chloride is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its anticancer, antimicrobial, and other pharmacological properties through various studies and research findings.

Chemical Structure and Properties

This compound is characterized by its phthalazine core, which consists of a fused benzene and pyrazine ring. The carbonyl chloride functional group enhances its reactivity, making it a versatile precursor for synthesizing various derivatives with potential biological activities.

Anticancer Activity

Numerous studies have reported the anticancer properties of phthalazine derivatives, including this compound. Notable findings include:

- Inhibition of Cancer Cell Lines : A study evaluated the anticancer activity of synthesized phthalazine derivatives against the NCI 60 cell panel. Compounds linked to the phthalazine nucleus exhibited significant cytotoxicity with GI50 values ranging from 0.15 to 8.41 µM across various cancer types, including leukemia, colon, melanoma, and breast cancer .

- Mechanism of Action : Some derivatives induced cell cycle arrest at the S phase and increased cleaved caspase-3 expression levels, indicating apoptosis as a mechanism of cell death. For instance, compound 7b demonstrated a mean growth inhibition of 106.99% against tested cell lines .

- Comparative Efficacy : In another study, certain phthalazine derivatives showed over 100% inhibition against large-cell lung carcinoma (NCI-H460) and breast carcinoma (MCF-7) at low micromolar concentrations, outperforming standard chemotherapeutics like camptothecin .

Antimicrobial Activity

Phthalazine derivatives have also shown promising antimicrobial activity:

- Broad Spectrum Activity : Research indicated that various phthalazine compounds exhibited significant antibacterial and antifungal activities. For example, compounds with sugar moieties demonstrated enhanced antibacterial properties compared to their parent structures .

- Specific Inhibitory Effects : Inhibition zones were measured against bacterial strains, revealing that certain derivatives exhibited superior activity compared to reference drugs. This suggests that structural modifications can significantly enhance the biological properties of phthalazine compounds .

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, phthalazine derivatives have been investigated for additional pharmacological activities:

- Antioxidant Properties : Phthalazine compounds have been explored for their potential as antioxidant agents due to their ability to scavenge free radicals .

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, contributing to their therapeutic potential in treating inflammatory diseases .

Case Studies and Research Findings

Research has provided extensive data on the biological activities of phthalazine derivatives:

Properties

CAS No. |

519141-62-9 |

|---|---|

Molecular Formula |

C9H5ClN2O |

Molecular Weight |

192.60 g/mol |

IUPAC Name |

phthalazine-6-carbonyl chloride |

InChI |

InChI=1S/C9H5ClN2O/c10-9(13)6-1-2-7-4-11-12-5-8(7)3-6/h1-5H |

InChI Key |

DVRFDRYSYZXVTR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN=NC=C2C=C1C(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.